molecular formula C24H19F2NO4 B2869444 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid CAS No. 2503207-49-4

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid

Cat. No.: B2869444
CAS No.: 2503207-49-4
M. Wt: 423.416
InChI Key: AEZMUWLBISVICE-UHFFFAOYSA-N
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Description

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid is a fluorinated aromatic compound featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis . The benzoic acid core provides a carboxylic acid handle for conjugation or further functionalization, while the 1,1-difluoroethyl substituent introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions. This compound is primarily utilized in medicinal chemistry and proteomics research, particularly as a building block for inhibitors targeting epigenetic regulators like histone deacetylases (HDACs) .

Properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-24(26,16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZMUWLBISVICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    Difluoroethylation: The next step involves the introduction of the difluoroethyl group. This can be done using difluoroethyl bromide under basic conditions.

    Benzoic Acid Coupling: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers for the Fmoc protection step and continuous flow reactors for the difluoroethylation and benzoic acid coupling steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Oxidized benzoic acid derivatives.

    Reduction: Reduced difluoroethyl derivatives.

    Substitution: Deprotected amino compounds ready for further functionalization.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid is used as an intermediate in the synthesis of complex organic molecules. Its Fmoc group is particularly valuable in solid-phase peptide synthesis, allowing for the stepwise construction of peptides.

Biology

The compound is used in the study of protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds makes it useful in the synthesis of peptide-based inhibitors and probes.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. Its unique structure allows for the design of novel therapeutic agents, particularly in the field of cancer research where fluorinated compounds are of interest due to their enhanced metabolic stability.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid exerts its effects is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation. In drug development, the difluoroethyl group can enhance the metabolic stability of the compound, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid with analogous Fmoc-protected benzoic acid derivatives:

Compound Name Substituents Molecular Weight Key Structural Differences Synthetic Yield Applications
This compound 1,1-difluoroethyl, Fmoc-protected amine 443.43 g/mol Unique 1,1-difluoroethyl group enhances metabolic stability and steric hindrance . Not reported HDAC inhibition, proteomimetics .
4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid Aminomethyl, Fmoc-protected amine 373.40 g/mol Lacks fluorine atoms; simpler methylene linker reduces steric bulk . 90% Peptide synthesis, solid-phase support .
4-((((9H-fluoren-9-yl)methoxy)carbonyl)(3-fluorobenzyl)amino)benzoic acid 3-fluorobenzyl, Fmoc-protected amine 481.48 g/mol Fluorine on benzyl ring enhances π-π stacking; bulkier aromatic group . 59% Enzyme inhibition, crystallography studies .
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring, Fmoc-protected amine 398.42 g/mol Flexible piperazine linker increases solubility; no aromatic fluorination . Not reported Drug delivery, chelating agents .
4-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]benzoic acid Hydrazine-linked Fmoc, aromatic core 326.35 g/mol Hydrazine spacer alters electronic properties; no fluorine substituents . Not reported Photodynamic therapy, fluorescence labeling .

Key Research Findings

Structural and Functional Insights

  • Synthetic Accessibility : Derivatives with methylene or benzyl linkers (e.g., compound from and ) achieve higher yields (~59–90%) due to simpler reaction pathways, whereas fluorinated variants require specialized reagents (e.g., picoline-borane complex for reductive amination) .
  • Stability : The Fmoc group in all analogs is base-labile, enabling selective deprotection under mild conditions (e.g., piperidine in DMF) .

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